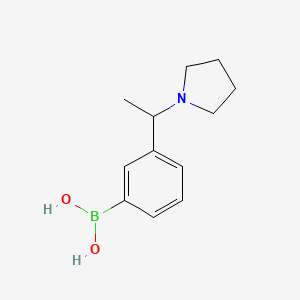

3-(1-Pyrrolidinoethyl)phenylboronic acid

Übersicht

Beschreibung

3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of significant interest in the biomedical sector. It is a versatile pharmaceutical intermediate used in the synthesis of various therapeutic agents. The compound has the molecular formula C12H18BNO2 and a molecular weight of 219.1 g/mol. It is known for its applications in investigational research aimed at ameliorating specific maladies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium carbonate, or cesium carbonate

Solvent: Toluene, ethanol, or a mixture of water and organic solvents

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Pyrrolidinoethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form boronates.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated compounds in the presence of a base and a palladium catalyst.

Major Products

Oxidation: Phenols

Reduction: Boronates

Substitution: Aryl or vinyl derivatives

Wissenschaftliche Forschungsanwendungen

3-(1-Pyrrolidinoethyl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored as a pharmaceutical intermediate in the development of therapeutic agents.

Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(1-Pyrrolidinoethyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on proteins, leading to inhibition or modulation of their activity . This interaction is pH-dependent and can be exploited for targeted drug delivery and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison

3-(1-Pyrrolidinoethyl)phenylboronic acid is unique due to the presence of the pyrrolidinoethyl group, which enhances its reactivity and specificity in biological systems compared to other boronic acids . This structural feature allows for more effective interactions with molecular targets and improved pharmacokinetic properties .

Biologische Aktivität

3-(1-Pyrrolidinoethyl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development.

- Chemical Formula : C13H18BNO2

- CAS Number : 1256355-44-8

- Molecular Weight : 233.1 g/mol

The biological activity of this compound primarily involves its interaction with enzymes and proteins through reversible covalent bonding with diols. This interaction can affect various biochemical pathways, particularly those involved in cancer cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including proteases and kinases, which are crucial in cancer progression.

- Cell Cycle Disruption : By targeting cyclin-dependent kinases (CDKs), this compound can halt the cell cycle, leading to apoptosis in cancer cells.

- Covalent Bonding : The boronic acid moiety allows for the formation of stable complexes with diol-containing molecules, influencing cellular functions.

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies:

-

Anticancer Activity :

- A study reported that the compound showed an IC50 value in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent growth inhibition.

- Another investigation highlighted its effects on prostate cancer cells, where it induced apoptosis through CDK inhibition.

-

Enzymatic Interaction :

- The compound was evaluated for its ability to inhibit HIV protease, showing competitive inhibition with a Ki value significantly lower than standard protease inhibitors.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 45-97 | CDK inhibition |

| Anticancer | HCT-116 | 6-99 | Apoptosis induction |

| Enzyme Inhibition | HIV Protease | <10 | Competitive inhibition |

| Enzyme Interaction | Various Diol Targets | N/A | Covalent binding |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate bioavailability and favorable distribution properties. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal cells while effectively targeting cancer cells.

Eigenschaften

IUPAC Name |

[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQBDXBDCHOEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672416 | |

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-44-8 | |

| Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.